N-(thiophen-2-yl(thiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S3/c21-25(22,17-8-7-14-4-1-2-5-15(14)12-17)20-19(16-9-11-23-13-16)18-6-3-10-24-18/h3,6-13,19-20H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGATYOUHOKGDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and the tetrahydronaphthalene sulfonamide precursor. The key steps include:
Formation of the Thiophene Derivatives: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The thiophene derivatives are then coupled with the tetrahydronaphthalene sulfonamide using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Electrophiles like bromine or iodine, Lewis acids as catalysts.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(thiophen-2-yl(thiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by modulating various signaling pathways .
Case Study:
A study published in the Journal of Medicinal Chemistry reported that sulfonamide-based compounds demonstrated selective cytotoxicity against multidrug-resistant cancer cell lines. The compound's mechanism of action involved the inhibition of specific enzymes critical for tumor growth .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds containing this moiety have been extensively studied for their effectiveness against bacterial infections.
Data Table: Antimicrobial Activity of Sulfonamides
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 24 µg/mL |
This table illustrates the potential of the compound in combating resistant bacterial strains.
G-protein Coupled Receptors (GPCRs)
This compound has been explored for its interactions with GPCRs, which are pivotal in drug discovery due to their role in various physiological processes.
Research Findings:
In silico studies have indicated that modifications to the compound could enhance its affinity for specific GPCR subtypes, suggesting its potential as a lead compound in developing new therapeutics targeting neurological disorders .
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the sulfonamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including naphthalene derivatives, thiophene-containing hybrids, and sulfonamide-based pharmaceuticals. Below is a detailed comparison based on functional groups, molecular topology, and inferred properties:
Thiophene-Naphthalene Hybrids
Compounds such as 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b) and (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e) from USP monographs exhibit naphthalene-thiophene conjugation but differ in substituents and connectivity. Key distinctions:
- Functional Groups : The target compound’s sulfonamide group (–SO₂NH₂) contrasts with hydroxyl (–OH) or amine (–NH₂) groups in analogs, likely altering solubility and hydrogen-bonding capacity.
Tetrahydro-Naphthyl-N-Acylhydrazones
Methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (Compound 4a) and its carbohydrazide derivative (Compound 5b) share the tetrahydronaphthalene scaffold but lack sulfonamide and thiophene moieties.
- Pharmacophore Diversity : The sulfonamide-thiophene combination in the target compound may enhance interactions with sulfur-binding enzymes or receptors, unlike the ester/carbohydrazide functionalities in analogs.
Sulfonamide-Based Pharmaceuticals
The target compound’s extended aromatic system (tetrahydronaphthalene + thiophenes) could confer unique pharmacokinetic properties, such as increased lipophilicity and membrane permeability compared to simpler sulfonamides.
Structural and Functional Comparison Table
Research Implications and Limitations
- Synthetic Challenges : The steric bulk of the thiophene-methyl bridge may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural elucidation .
- Bioactivity Gaps : While USP-listed analogs suggest regulatory relevance, pharmacological data for the target compound remain speculative without direct experimental studies.
- Electron Density Considerations : Methods like the Colle-Salvetti correlation-energy formula could theoretically model the compound’s electronic properties, but practical applications require validation.
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C19H19N1O3S1
- Molecular Weight : 373.5 g/mol
The structure features a sulfonamide group attached to a tetrahydronaphthalene core, which is further substituted with thiophene rings. This unique arrangement is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, related compounds have demonstrated significant inhibitory effects on various cancer cell lines. A study showed that certain sulfonamide derivatives exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as effective antitumor agents .
Anti-inflammatory Effects
The compound's structural features suggest possible anti-inflammatory activity. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines. In vitro studies have indicated that certain derivatives can reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .
Antibacterial Activity
Research has also pointed towards antibacterial properties associated with similar thiophene-containing compounds. For example, derivatives have been screened against various bacterial strains, showing promising results in inhibiting growth at specific concentrations . The mechanism often involves disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the thiophene rings and the sulfonamide moiety can significantly alter potency and selectivity against target enzymes or receptors.
- Thiophene Substituents : Variations in the position and type of substituents on the thiophene rings can enhance or diminish biological activity.
- Sulfonamide Linkage : The nature of the sulfonamide bond influences solubility and bioavailability, which are critical for therapeutic efficacy.
Study 1: Antitumor Efficacy
A recent investigation involved synthesizing various sulfonamide derivatives based on the tetrahydronaphthalene scaffold. These compounds were tested against human cancer cell lines, revealing several candidates with superior cytotoxicity compared to traditional agents .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of thiophene-based sulfonamides. The results indicated that these compounds could effectively inhibit LPS-induced inflammation in macrophages through modulation of NF-kB signaling pathways .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(thiophen-2-yl(thiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
Methodological Answer:
The synthesis typically involves sequential coupling and sulfonamide formation. Key steps include:
- Thiophene coupling : Use Stille or Suzuki-Miyaura cross-coupling to link thiophene moieties. For example, tributyl(thiophen-2-yl)stannane can react with brominated intermediates under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium) in THF at room temperature .
- Sulfonamide formation : React 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a thiophene-substituted amine. Optimize stoichiometry (1:1 molar ratio) in anhydrous acetonitrile under reflux for 1–2 hours, followed by solvent evaporation for crystallization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol to isolate the product.
Basic: How can researchers characterize the molecular conformation and crystallinity of this compound?
Methodological Answer:
- X-ray crystallography : Determine dihedral angles between thiophene and tetrahydronaphthalene rings (e.g., angles of 8.5°–13.5° observed in similar thiophene-carboxamide derivatives) to assess planarity and steric effects .
- NMR spectroscopy : Use - and -NMR to confirm regiochemistry of thiophene substituents. For example, -NMR peaks at δ 6.8–7.2 ppm indicate aromatic protons, while δ 2.5–3.0 ppm corresponds to tetrahydronaphthalene CH groups .
- Thermogravimetric analysis (TGA) : Measure thermal stability (decomposition temperature >250°C expected for sulfonamides).
Advanced: How do steric and electronic effects of the thiophene substituents influence the compound’s supramolecular interactions?
Methodological Answer:
- Crystal packing analysis : Identify non-classical interactions (C–H···O/S) using X-ray data. For example, weak C–H···S interactions (3.3–3.5 Å) between thiophene sulfur and adjacent aromatic protons can stabilize layered packing .
- Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., S···H contacts ~10–15% in thiophene derivatives) to predict solubility and crystallinity .
- DFT calculations : Compare experimental vs. computed geometries (e.g., B3LYP/6-31G* basis set) to validate electronic effects on bond lengths (C–S: ~1.71 Å) and charge distribution .
Advanced: What strategies resolve contradictions between computational predictions and experimental solubility data for this sulfonamide?
Methodological Answer:
- Solvent screening : Test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy (λ~280 nm for sulfonamides). Discrepancies may arise from aggregated states not modeled computationally.
- DSC analysis : Detect polymorphs or amorphous regions that affect solubility. For example, endothermic peaks at 150–170°C may indicate crystalline-to-amorphous transitions .
- Co-solvent systems : Use Hansen solubility parameters to design blends (e.g., DMSO:water 9:1) that align with computational polarity predictions .
Advanced: How can researchers optimize reaction yields when functionalizing the tetrahydronaphthalene core?
Methodological Answer:
- Catalyst screening : Compare Pd(PPh) vs. PdCl(dppf) for coupling efficiency. For example, Pd(PPh) in THF at room temperature achieves >75% yield in Stille couplings .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield sulfonamide nitrogen during thiophene functionalization, followed by acidic deprotection (HCl/dioxane) .
- Reaction monitoring : Employ LC-MS to track intermediates and optimize reaction time (e.g., quench at 90% conversion to minimize byproducts).
Advanced: What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (MIC) against S. aureus and E. coli with 96-well plates. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Cytotoxicity screening : Perform MTT assays on HEK-293 cells. Normalize data to untreated cells and validate with LD calculations (IC < 50 µM suggests therapeutic potential) .
- Enzyme inhibition : Test against COX-2 or carbonic anhydrase using fluorometric kits. Pre-incubate compounds (1 h, 37°C) and compare to known inhibitors (e.g., celecoxib) .
Basic: What purification techniques are critical for isolating high-purity samples of this compound?
Methodological Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to resolve sulfonamide byproducts. Monitor fractions by TLC (R ~0.4) .
- Recrystallization : Dissolve crude product in hot methanol (60°C) and cool to −20°C for 12 h. Yield >85% with ≥98% purity (HPLC, C18 column, acetonitrile/water 70:30) .
- Centrifugal filtration : Remove particulate impurities (0.22 µm nylon membrane) before spectroscopic analysis.
Advanced: How can computational modeling predict metabolic stability of this sulfonamide?
Methodological Answer:
- ADMET prediction : Use SwissADME or pkCSM to estimate hepatic microsomal stability (t > 60 min desirable) and CYP450 inhibition (focus on CYP3A4/2D6) .
- Metabolite identification : Run in silico cytochrome P450 metabolism simulations (e.g., StarDrop) to predict hydroxylation sites on tetrahydronaphthalene or thiophene rings .
- Docking studies : Model interactions with human serum albumin (PDB ID: 1AO6) to assess plasma protein binding and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
